REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[F:9].N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:22]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:22])=[CH:4][C:3]=1[F:9]
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Name
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|
Quantity
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11.34 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)C)F
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Name
|
|
Quantity
|
0.99 g
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Type
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reactant
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
|
|
Quantity
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11.75 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
60 mL
|
Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to reflux for 3.5 h
|
Duration
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3.5 h
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Type
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FILTRATION
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Details
|
filtered through Celite
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Type
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DISTILLATION
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Details
|
the solvent in the filtrate was distilled off under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was purified by silica gel column chromatography (Isco Combiflash, 40 g, ethyl acetate:hexane=0:100 to 100:0, gradient)
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Name
|
|
Type
|
product
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Smiles
|
BrC1=C(C=C(C=C1)CBr)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |